![molecular formula C10H19N3 B1467947 3-(1-butyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1340232-43-0](/img/structure/B1467947.png)
3-(1-butyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
The compound “3-(1-butyl-1H-pyrazol-4-yl)propan-1-amine” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(1-butyl-1H-pyrazol-4-yl)propan-1-amine” would consist of a pyrazole ring attached to a three-carbon chain (propane), with an amine group (-NH2) at the end .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(1-butyl-1H-pyrazol-4-yl)propan-1-amine” are not available, pyrazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in various types of cycloaddition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “3-(1-butyl-1H-pyrazol-4-yl)propan-1-amine”, we can predict that it would be a solid under normal conditions, based on its molecular structure .
Scientific Research Applications
Pharmaceutical Research
This compound is a valuable intermediate in pharmaceutical research. Its structural motif, featuring a pyrazole ring linked to an amine, is common in molecules with significant biological activity. For instance, pyrazole derivatives are known for their antimicrobial properties . The butyl group may enhance lipophilicity, potentially improving cell membrane permeability.
Chemical Synthesis
As a building block in chemical synthesis, “3-(1-butyl-1H-pyrazol-4-yl)propan-1-amine” can be used to construct more complex molecules. It could participate in reactions such as Suzuki Coupling, which is used to create carbon-carbon bonds, an essential step in the synthesis of many organic compounds .
Optical Performance
Research indicates that pyrazole derivatives can enhance the structural and optical performance of certain materials . This compound could be investigated for its potential to improve the properties of optoelectronic devices.
Future Directions
properties
IUPAC Name |
3-(1-butylpyrazol-4-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-2-3-7-13-9-10(8-12-13)5-4-6-11/h8-9H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFOQDXYFNLUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.